REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([NH:8][CH3:9])=O.S(Cl)(Cl)=O.[N-:17]=[N+:18]=[N-:19].[Na+].Cl[Si](C)(C)C>C1(C)C=CC=CC=1.C(#N)C.O>[CH3:9][N:8]1[C:6]([C:5]2[CH:4]=[C:3]([CH:12]=[CH:11][CH:10]=2)[CH2:2][Cl:1])=[N:19][N:18]=[N:17]1 |f:2.3|
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Name
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|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.2 g
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Type
|
reactant
|
Smiles
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ClCC=1C=C(C(=O)NC)C=CC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
16.2 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
11.6 g
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Type
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reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
|
140 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
23.7 mL
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Type
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reactant
|
Smiles
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Cl[Si](C)(C)C
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Name
|
imidoyl chloride
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Quantity
|
148 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the suspension was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The resulting suspension was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 15 hours
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Duration
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15 h
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The residue was azeotroped with toluene
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Type
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CUSTOM
|
Details
|
dried under high vacuum
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to −10° C.
|
Type
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STIRRING
|
Details
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The mixture was stirred for 2 hours at 0° C.
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
gave a light yellow solid which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in hexanes-ethyl acetate (220 mL, 11:9 ratio) at 60-70° C
|
Type
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FILTRATION
|
Details
|
the precipitated solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
After drying in air
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1C=1C=C(CCl)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |